1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene
Overview
Description
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene is a useful research compound. Its molecular formula is C13H10ClNO2S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Polyimide Synthesis
High-Performance Materials : 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene has been utilized in the synthesis of transparent aromatic polyimides, showcasing high refractive indices and small birefringences, alongside excellent thermomechanical stabilities. These polyimides, synthesized through a conventional two-step thermal polycondensation process, offer potential in creating materials that are both transparent and colorless, with significant applicability in optical materials due to their high light transmittance in the visible region and notable refractive properties (Tapaswi et al., 2015).
Advances in Organic Synthesis
Desulfurative Chlorination : The compound has been explored in the context of desulfurative chlorination processes, providing a pathway to achieve elimination-sensitive β-chloro carbonyl and nitro compounds. This method, leveraging (dichloroiodo)benzene for chlorination, underscores a mild and rapid approach to nucleophilic chlorination, enhancing synthetic routes to complex molecules (Canestrari et al., 2017).
Catalysis Research
Efficient Catalytic Processes : In catalysis, this compound has been involved in the development of new catalysts such as 1,3,5-Tris(hydrogensulfato) benzene, which has shown efficiency in synthesizing arylmethylene bis(pyrazol-5-ols). This highlights the compound's role in facilitating reactions under eco-friendly conditions with excellent yields, indicating its value in streamlining synthetic pathways and enhancing reaction efficiencies (Karimi-Jaberi et al., 2012).
Analytical Chemistry Applications
Surfactant Determination : The compound has also found applications in analytical chemistry, particularly in the development of reagents for determining anionic surfactants in environmental samples. This is crucial for monitoring and managing the impact of surfactants in water bodies, contributing to environmental protection and sustainability efforts (Higuchi et al., 1980).
Green Chemistry
Ionic Liquid Media : Its derivatives have been employed in ionic liquid media for Friedel-Crafts sulfonylation reactions, presenting an innovative approach to conducting traditional reactions in more sustainable media. This aligns with green chemistry principles by reducing harmful byproducts and enhancing reaction efficiencies (Nara et al., 2001).
Properties
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLAFGWFMNEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363329 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866132-59-4 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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